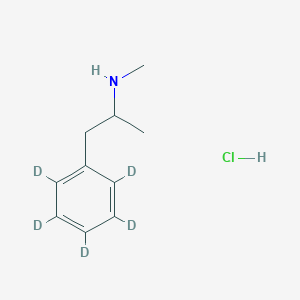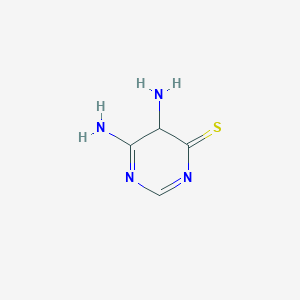![molecular formula C44H60N4O10 B12352701 (7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione](/img/structure/B12352701.png)
(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1’-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[236114,705,31026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4’-piperidine]-6,23-dione” is a highly complex organic molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of various rings and the introduction of functional groups. Common synthetic methods may include:
Cyclization reactions: to form the spiro and triazapentacyclo structures.
Functional group transformations: such as hydroxylation, methylation, and tert-butylation.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of such complex molecules is often challenging and may require specialized equipment and conditions. Techniques such as flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Materials Science:
Biology
Biochemical Probes: Used to study biological pathways and interactions.
Enzyme Inhibitors: Potential to inhibit specific enzymes involved in disease processes.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use in treating specific medical conditions.
Industry
Polymer Synthesis: Utilized in the production of specialized polymers.
Agriculture: Possible applications as agrochemicals or plant growth regulators.
Wirkmechanismus
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro compounds: Molecules with similar spiro structures.
Triazapentacyclo compounds: Compounds with analogous triazapentacyclo frameworks.
Polyhydroxy compounds: Molecules containing multiple hydroxyl groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C44H60N4O10 |
|---|---|
Molekulargewicht |
805.0 g/mol |
IUPAC-Name |
(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-1'-tert-butyl-2,13,15,17,32-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethylspiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-6,23-dione |
InChI |
InChI=1S/C44H60N4O10/c1-21-13-12-14-22(2)41(55)45-33-32-31(46-44(47-32)16-18-48(19-17-44)42(7,8)9)28-29(38(33)53)37(52)26(6)39-30(28)40(54)43(10,58-39)57-20-15-27(56-11)23(3)35(50)25(5)36(51)24(4)34(21)49/h12-15,20-21,23-25,27,34-36,49-53H,16-19H2,1-11H3,(H,45,55)/b13-12-,20-15-,22-14-/t21-,23+,24+,25-,27-,34-,35+,36+,43-/m0/s1 |
InChI-Schlüssel |
XDPKKMDAOQCGLL-AXHPLZRWSA-N |
Isomerische SMILES |
C[C@H]1/C=C\C=C(/C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C\[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C5=NC6(CCN(CC6)C(C)(C)C)N=C25)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid](/img/structure/B12352629.png)
![2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-3H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid](/img/structure/B12352630.png)


![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-imino-7aH-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B12352638.png)


![(Z)-but-2-enedioic acid;7-[2-(1H-imidazol-5-yl)ethylamino]-N-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B12352653.png)





![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;trihydrate;hydrochloride](/img/structure/B12352695.png)
